5-Aminoimidazole-4-carboxamide

Descripción general

Descripción

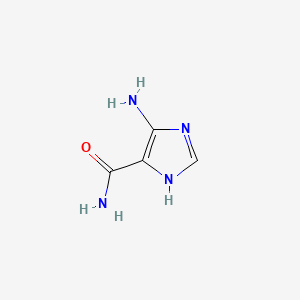

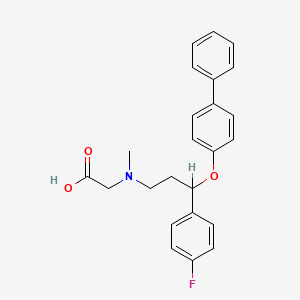

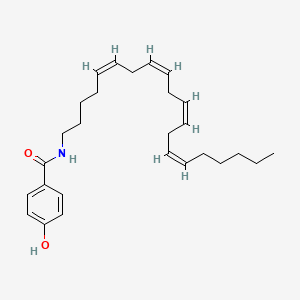

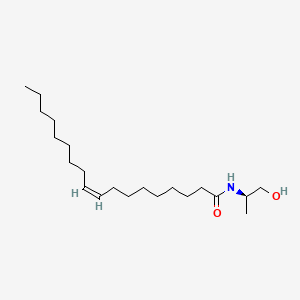

La 4-Aminoimidazol-5-carboxamida es una molécula pequeña con la fórmula química C₄H₆N₄O. Es un derivado del imidazol, un anillo de cinco miembros que contiene átomos de nitrógeno. Este compuesto es conocido por su papel como intermediario en la biosíntesis de purinas, que son componentes esenciales de los ácidos nucleicos. La 4-Aminoimidazol-5-carboxamida ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas y su capacidad para modular diversas vías bioquímicas.

Aplicaciones Científicas De Investigación

La 4-Aminoimidazol-5-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como catalizador en diversas reacciones orgánicas.

Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción de la 4-Aminoimidazol-5-carboxamida implica su capacidad para activar la proteína quinasa activada por AMP (AMPK). Esta activación se produce a través de la fosforilación de la subunidad alfa catalítica de AMPK, lo que lleva a una mayor actividad metabólica y producción de energía . El compuesto también interactúa con varios objetivos moleculares y vías, incluidos los involucrados en la síntesis de nucleótidos y las respuestas al estrés celular .

Safety and Hazards

Direcciones Futuras

5-Aminoimidazole-4-carboxamide has been used clinically to treat and protect against cardiac ischemic injury . It has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . The activation of AMPK is an attractive strategy to enhance glucose transport through increased cell surface GLUT4 content in insulin-resistant skeletal muscle .

Análisis Bioquímico

Biochemical Properties

5-Aminoimidazole-4-carboxamide interacts with several enzymes, proteins, and other biomolecules. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . This compound has been used clinically to treat and protect against cardiac ischemic injury . It is also of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and iNOS in glial cells and macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been shown to improve clinical signs and decrease inflammation in the ocular surface of experimental dry eye (EDE), suggesting that it may be used as a therapeutic agent for dry eye disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve clinical parameters and inflammatory molecule levels in obese Zucker rats .

Metabolic Pathways

This compound is involved in the generation of inosine monophosphate, a key component of the purine metabolism pathway . It is an analog of adenosine monophosphate (AMP) and can stimulate AMP-dependent protein kinase (AMPK) activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up into cells by adenosine transporters and subsequently phosphorylated by adenosine kinase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol . It is phosphorylated to AICAR to activate AMPK without changing the levels of the nucleotides .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 4-Aminoimidazol-5-carboxamida típicamente implica la ciclización de amido-nitrilos. Un método común es la ciclización catalizada por níquel de amido-nitrilos, que procede a través de proto-desmetalación, tautomerización y ciclización deshidratante para producir el producto deseado . Las condiciones de reacción son suaves y pueden acomodar una variedad de grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .

Métodos de Producción Industrial

La producción industrial de la 4-Aminoimidazol-5-carboxamida a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4-Aminoimidazol-5-carboxamida se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo imidazol.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para garantizar transformaciones selectivas y eficientes.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir grupos alquilo o arilo en la molécula.

Comparación Con Compuestos Similares

La 4-Aminoimidazol-5-carboxamida es similar a otros derivados del imidazol, como:

Ribonucleótido AICA: Un intermediario en la biosíntesis de purinas que también activa AMPK.

Derivados de guanina: Compuestos involucrados en el metabolismo de nucleótidos con características estructurales similares.

La singularidad de la 4-Aminoimidazol-5-carboxamida radica en su capacidad específica para modular la actividad de AMPK y sus posibles aplicaciones terapéuticas en diversas enfermedades.

Conclusión

La 4-Aminoimidazol-5-carboxamida es un compuesto versátil con una importancia significativa en la investigación científica y las aplicaciones industriales. Sus propiedades químicas únicas y su capacidad para modular vías bioquímicas clave la convierten en una herramienta valiosa en los campos de la química, la biología, la medicina y la industria.

Propiedades

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYTAVYBRSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059891 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

360-97-4 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoimidazole carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colahepat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoimidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Aminoimidazole-4-carboxamide (AICA) is a cell-permeable adenosine analog that is readily phosphorylated inside the cell to form this compound ribonucleotide (ZMP) [, ]. ZMP acts as an AMP mimetic, activating AMP-activated protein kinase (AMPK) [, ].

- Inhibition of anabolic pathways: This includes suppressing cholesterol synthesis [], fatty acid synthesis [, ], and protein synthesis [].

- Stimulation of catabolic pathways: This includes promoting fatty acid oxidation in skeletal muscle [, ], glucose uptake in skeletal muscle [, ], and hepatic glucose production [].

ANone: While the provided excerpts focus on AICA's biological activity and don't contain detailed spectroscopic data, its basic structural information is as follows:

ANone: The provided research excerpts do not delve into the material compatibility and stability of AICA under various conditions. This information would be crucial for formulating and storing AICA for research or therapeutic use.

A: AICA itself is not a catalyst. Instead, it acts as a prodrug that, once converted to ZMP, indirectly modulates the activity of various enzymes involved in metabolic pathways through AMPK activation [, ].

ANone: The provided excerpts do not offer insights into the stability and formulation of AICA. Further research is needed to determine its stability profile under various conditions and develop optimal formulations to enhance its therapeutic potential.

ANone: The provided research excerpts do not mention specific SHE regulations for AICA. As a research compound, it is crucial to follow general laboratory safety guidelines and handle it with caution.

ANone: While the provided excerpts don't offer a complete PK/PD profile, they do provide some insights:

- Metabolism: AICA is primarily metabolized to AIC (this compound), which is excreted in the urine [, ].

- In vivo activity: Studies in rats show that AICA administered intraperitoneally (i.p.) leads to increased levels of AIC in the urine, suggesting activation of AMPK [].

- Efficacy: Research in rats has shown that both pre- and post-treatment with AICA significantly prolonged survival time following severe hemorrhagic shock, highlighting its potential therapeutic benefit [].

ANone: The provided research excerpts highlight several in vitro and in vivo studies demonstrating AICA's efficacy:

- Cell-based assays: AICA inhibits the growth of various cancer cell lines, including acute myeloid leukemia cells [], anaplastic thyroid cancer cells [], and human tumor cells (KB) [].

- Animal models:

- In rats, AICA stimulated hepatic glucose output and glycogenolysis, even in the presence of high insulin levels [].

- Chronic AICA administration in rats resulted in increased GLUT-4, hexokinase, and glycogen levels in skeletal muscle, mimicking the effects of endurance training [].

- AICA improved random skin flap viability in a rat model, potentially by reducing tissue necrosis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)